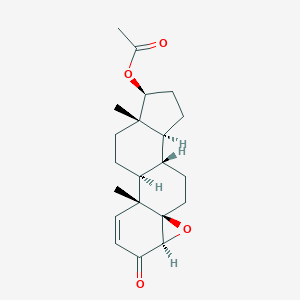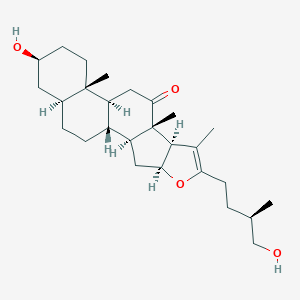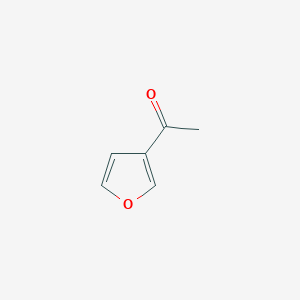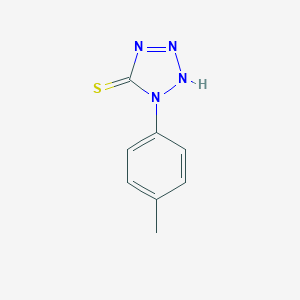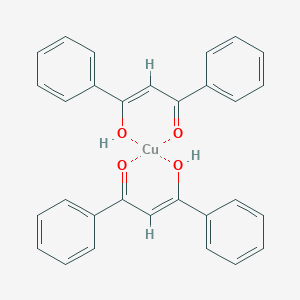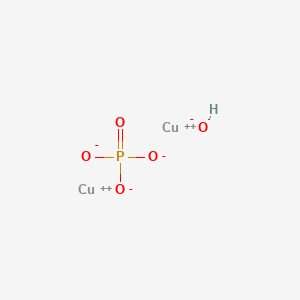
Copper hydroxide phosphate (Cu2(OH)(PO4))
Übersicht
Beschreibung
Copper hydroxide phosphate (Cu2(OH)(PO4)) is an inorganic compound that has been extensively studied for its potential applications in various fields of science. It is a blue-green powder that is insoluble in water and is relatively commonly encountered as the hydrated species Cu2(PO4)OH, which is green and occurs naturally as the mineral libethenite .
Synthesis Analysis
Copper hydroxide phosphate (Cu2(OH)(PO4)) can be synthesized under mild hydrothermal conditions . In laboratories, it is prepared by the addition of phosphoric acid to an alkali copper salt such as copper hydroxide, or basic copper carbonate . A study also reported the synthesis of binder-free copper phosphate hydroxide thin films on stainless-steel substrates at 393 K via a facile hydrothermal method .Molecular Structure Analysis
The molecular structure of Copper hydroxide phosphate (Cu2(OH)(PO4)) has been characterized by single-crystal X-ray diffraction . The X-ray diffraction analysis confirmed the formation of orthorhombic-structured copper phosphate hydroxide thin films with uniform microstrip-like morphology .Chemical Reactions Analysis
The electrochemical performance of Copper hydroxide phosphate (Cu2(OH)(PO4)) as an anode material for lithium-ion batteries (LIBs) was investigated . The Cu2(OH)(PO4) anode undergoes the conversion reaction with Li+ ions during the lithium storage process .Safety And Hazards
Copper hydroxide phosphate (Cu2(OH)(PO4)), like most copper compounds, needs to be handled with care. While copper is an essential micronutrient for many organisms, excessive amounts can have toxic effects . Therefore, care must be taken to properly dispose of Copper hydroxide phosphate and minimize its release into the environment .
Zukünftige Richtungen
There are several future directions for the study of Copper hydroxide phosphate (Cu2(OH)(PO4)). One potential direction is the investigation of its potential applications in the field of energy storage, particularly as an electrode material in lithium-ion batteries. Another promising area of research is the development of high-performance supercapacitors .
Eigenschaften
IUPAC Name |
dicopper;hydroxide;phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cu.H3O4P.H2O/c;;1-5(2,3)4;/h;;(H3,1,2,3,4);1H2/q2*+2;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMHCPWEQCWRSR-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[O-]P(=O)([O-])[O-].[Cu+2].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu2HO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872550 | |
| Record name | Copper hydroxide phosphate (Cu2(OH)(PO4)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper hydroxide phosphate (Cu2(OH)(PO4)) | |
CAS RN |
12158-74-6 | |
| Record name | Copper hydroxide phosphate (Cu2(OH)(PO4)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012158746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper hydroxide phosphate (Cu2(OH)(PO4)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper hydroxide phosphate (Cu2(OH)(PO4)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicopper hydroxide phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COPPER HYDROXIDE PHOSPHATE (CU2(OH)(PO4)) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUQ279I4I3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



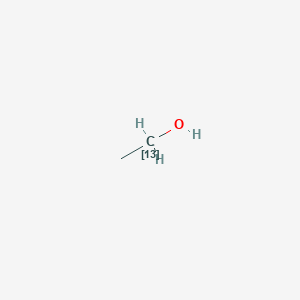
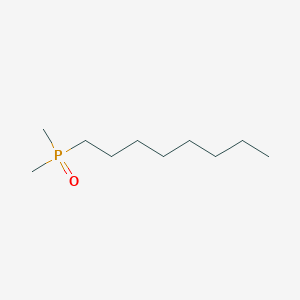
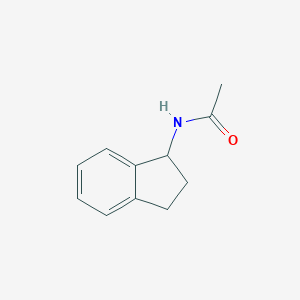
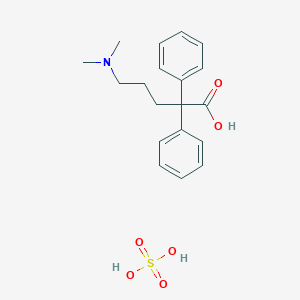
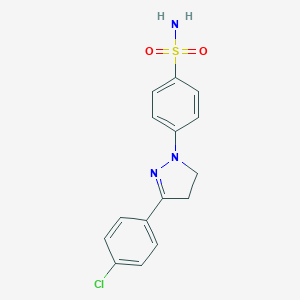

![1,1,1,2,3,3,3-Heptafluoro-2-[(trifluorovinyl)oxy]propane](/img/structure/B83659.png)
